molecular formula C7H9NO5S B2785479 Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate CAS No. 1989659-93-9

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate

Cat. No.: B2785479
CAS No.: 1989659-93-9
M. Wt: 219.21
InChI Key: XUBBCSXLRVEWMQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group, a sulfamoyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate typically involves the reaction of 3-methylfuran-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylfuran-2-carboxylate: Lacks the sulfamoyl group, making it less polar and potentially less reactive in certain biochemical contexts.

    Methyl 5-sulfamoylfuran-2-carboxylate: Lacks the methyl group, which may affect its steric properties and reactivity.

    Ethyl 3-methyl-5-sulfamoylfuran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and physical properties

Biological Activity

Methyl 3-methyl-5-sulfamoylfuran-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a furan ring with a sulfamoyl group, which is known to enhance biological activity. The compound can be synthesized through various chemical reactions involving furan derivatives and sulfamoyl chlorides. The general structure can be represented as follows:

C7H10N2O5S\text{C}_7\text{H}_10\text{N}_2\text{O}_5\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the sulfamoyl group exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1.00
Escherichia coli2.50
Pseudomonas aeruginosa5.00

These findings suggest that the compound may be a viable candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines using the MTT assay.

Cell Line IC50 (µg/mL)
HeLa62.37
HepG275.00

The IC50 values indicate that this compound possesses moderate cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Weerachai Phutdhawong et al. reported that methyl derivatives of furan showed promising antibacterial activity against Staphylococcus aureus with an MIC of 1 µg/mL . This establishes a baseline for evaluating the effectiveness of this compound in clinical settings.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various furan derivatives, including this compound, against human cancer cell lines . The results indicated significant cytotoxicity, warranting further exploration into its mechanism of action.
  • Combination Therapy Potential : Recent studies have explored the potential of using this compound in combination with other antimicrobial agents to enhance efficacy against resistant bacterial strains . This approach could lead to more effective treatment regimens in clinical practice.

Properties

IUPAC Name

methyl 3-methyl-5-sulfamoylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-4-3-5(14(8,10)11)13-6(4)7(9)12-2/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBBCSXLRVEWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)S(=O)(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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